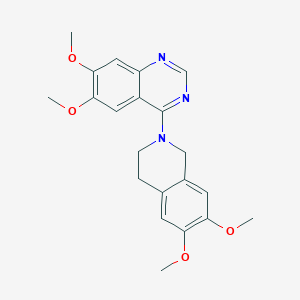
4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline (4-6,7-DMTQ) is a novel molecule of interest to the scientific community due to its potential applications in research and medicine. It is a derivative of the isoquinoline family of heterocyclic molecules, and is known for its unique chemical structure and properties. 4-6,7-DMTQ has recently been the focus of a range of scientific studies, with researchers exploring its potential as an agent for drug synthesis, as well as its potential applications in the field of biochemistry and physiology.
科学的研究の応用
4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline has been the focus of a range of scientific studies in recent years, with researchers exploring its potential applications in drug synthesis, biochemistry, and physiology. It has been found to have potential applications in the synthesis of a range of drugs, including anti-cancer agents, anti-inflammatory agents, and anticonvulsants. Additionally, 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline has been studied for its potential as an agent for the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.
作用機序
Target of Action
The primary target of this compound is P-glycoprotein 1 . P-glycoprotein is a well-characterized human ABC-transporter of the MDR/TAP subfamily. It is an ATP-dependent efflux pump with broad substrate specificity and likely evolved as a defense mechanism against harmful substances .
Mode of Action
The compound interacts with its target, P-glycoprotein, by inhibiting its function . Increased intestinal expression of P-glycoprotein can reduce the absorption of drugs that are substrates for P-glycoprotein, thus reducing their bioavailability and preventing therapeutic plasma concentrations from being attained . By inhibiting P-glycoprotein, this compound increases the bioavailability of coadministered drugs .
Biochemical Pathways
The inhibition of P-glycoprotein affects the efflux of various substrates across the cell membrane, altering their distribution within the body . This can have downstream effects on various biochemical pathways, particularly those involving drugs that are substrates for P-glycoprotein .
Result of Action
The inhibition of P-glycoprotein by this compound results in an increased bioavailability of coadministered drugs .
実験室実験の利点と制限
4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline has a range of advantages and limitations for use in laboratory experiments. One advantage is its relatively low cost and availability, making it an accessible and affordable option for researchers. Additionally, 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline has a relatively low toxicity, making it safe for use in laboratory experiments. However, one limitation is that the exact mechanism of action of 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline is not yet fully understood, making it difficult to accurately assess its effects in laboratory experiments.
将来の方向性
Given the potential applications of 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline as an agent for drug synthesis, as well as its potential applications in the field of biochemistry and physiology, there are a range of potential future directions for research. These include further exploration of its potential as an agent for the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease, as well as its potential applications in the synthesis of a range of drugs, including anti-cancer agents, anti-inflammatory agents, and anticonvulsants. Additionally, further research into the exact mechanism of action of 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline is needed in order to better understand its effects and potential applications.
合成法
4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline can be synthesized through a two-step process. The first step involves the reaction of 4-methoxybenzaldehyde with piperidine in the presence of a catalytic amount of acetic acid, resulting in the formation of 4-methoxy-1,2,3,4-tetrahydroisoquinoline. The second step involves the reaction of 4-methoxy-1,2,3,4-tetrahydroisoquinoline with 6,7-dimethoxyquinazoline in the presence of a base, such as potassium carbonate, to yield 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline.
特性
IUPAC Name |
4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dimethoxyquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-25-17-7-13-5-6-24(11-14(13)8-18(17)26-2)21-15-9-19(27-3)20(28-4)10-16(15)22-12-23-21/h7-10,12H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDIQADAVSBMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC=NC4=CC(=C(C=C43)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B6478404.png)
![4-acetamido-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6478406.png)
![5-[(4-fluorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6478421.png)
![N-(4-ethylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6478424.png)


![6-bromo-N-[2-(morpholin-4-yl)ethyl]quinazolin-2-amine](/img/structure/B6478467.png)

![ethyl 2-{4-[4,6,10,12,16,18,22,24-octakis(acetyloxy)-8,14,20-tris[4-(2-ethoxy-2-oxoethoxy)phenyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15,17,19(26),21,23-dodecaen-2-yl]phenoxy}acetate](/img/structure/B6478484.png)
![4-methyl-5-[2-(3-methyladamantane-1-carbonyloxy)ethyl]-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B6478491.png)
![ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B6478495.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B6478501.png)
![3-({1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride](/img/structure/B6478508.png)
![methyl 2-({[1,4'-bipiperidine]-1'-carbothioyl}amino)benzoate](/img/structure/B6478510.png)